molecular formula C23H24FN3O4S2 B2636663 N-(2-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanamide CAS No. 899357-70-1

N-(2-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanamide

Cat. No. B2636663
M. Wt: 489.58
InChI Key: ZNWWEKKHGMJCEQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H24FN3O4S2 and its molecular weight is 489.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Reactions

The compound undergoes various chemical reactions. For instance, oxo-2-polyfluoroalkylethane-1-sulfones and -sulfamides, which are structurally related, can participate in Biginelli reactions with aryl aldehydes and (thio)urea, forming tetrahydropyrimidin-2(1 H)-(thi)ones. This shows the compound's potential in creating pyrimidine derivatives, which are significant in medicinal chemistry (Timoshenko, Markitanov, Salimov, & Shermolovich, 2014).

Synthesis and Bioactivity

The compound is synthesized through methods that yield biologically active sulfonamide derivatives. For example, N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-fluorobenzenesulfonamide) and related compounds have shown promising antibacterial, antifungal, and antioxidant activities. This suggests the compound's potential role in creating bioactive molecules (Subramanyam et al., 2017).

Antimicrobial Activities

The compound's derivatives have been utilized in synthesizing new series of spiro compounds with significant antimicrobial activities. For instance, derivatives like sulfonyl carbothioamide show potent action against both Gram-negative and Gram-positive bacteria, highlighting its potential in antimicrobial drug development (Hafez, El-Gazzar, & Zaki, 2016).

Potential in Heterocyclic Synthesis

It serves as a precursor in the synthesis of heterocyclic compounds. For example, acetoacetanilides reactions lead to the formation of various fused derivatives including thienopyridines, which are crucial in the development of new drugs (Harb, Hussein, & Mousa, 2006).

Role in Developing Novel Scaffolds

The compound's derivatives are used in developing novel scaffolds for antimicrobial activities. For instance, pyrazole, thiophene, thiazole, and thiadiazole derivatives incorporating the pyrimidine ring have been synthesized, displaying moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c1-4-19(21(28)26-18-8-6-5-7-17(18)24)32-23-25-13-20(22(29)27-23)33(30,31)16-11-9-15(10-12-16)14(2)3/h5-14,19H,4H2,1-3H3,(H,26,28)(H,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWWEKKHGMJCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanamide

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